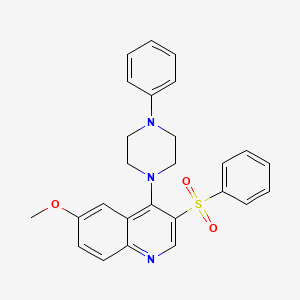

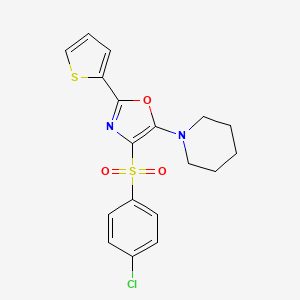

4-((4-Chlorophenyl)sulfonyl)-5-(piperidin-1-yl)-2-(thiophen-2-yl)oxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

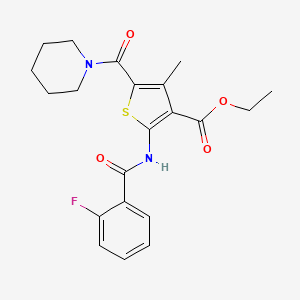

4-((4-Chlorophenyl)sulfonyl)-5-(piperidin-1-yl)-2-(thiophen-2-yl)oxazole, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It belongs to the class of Janus kinase (JAK) inhibitors, which are a promising target for the treatment of various inflammatory and autoimmune diseases.

Aplicaciones Científicas De Investigación

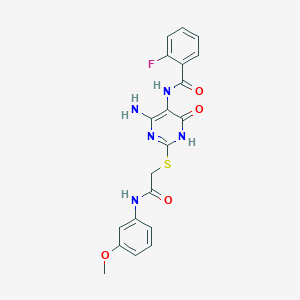

Synthesis of Derivatives for Type II Diabetes Treatment

Research on the synthesis of S-substituted derivatives of 1,2,4-triazol-3-thiol, including the use of 4-chlorobenzene sulfonyl chloride, indicates potent inhibitory effects on the α-glucosidase enzyme, surpassing the benchmark set by acarbose, a commercial α-glucosidase inhibitor. These derivatives show promise as new drug candidates for managing type II diabetes, highlighting the importance of such compounds in medicinal chemistry for diabetes treatment (Aziz ur-Rehman et al., 2018).

Fluorescent Molecular Probes

The development of fluorescent solvatochromic dyes, including derivatives with sulfonyl groups, has been explored for creating highly sensitive molecular probes. These probes can be utilized in studying biological events and processes, showcasing their utility in biological and chemical sensing applications (Z. Diwu et al., 1997).

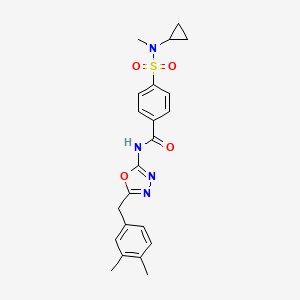

Antimicrobial and Anticancer Activities

Compounds synthesized from benzene sulfonyl hydrazides and piperidine derivatives have been investigated for their antioxidant capacity, anticholinesterase activity, and potential in treating Alzheimer’s disease. These studies underline the compound's utility in developing treatments for a variety of health conditions, including microbial infections and neurodegenerative diseases (Nurcan Karaman et al., 2016).

Furthermore, the synthesis of 4-arylsulfonyl-1,3-oxazoles has demonstrated significant anticancer activities, particularly against CNS cancer subpanels, offering a new avenue for the development of anticancer therapies (Volodymyr Zyabrev et al., 2022).

Propiedades

IUPAC Name |

4-(4-chlorophenyl)sulfonyl-5-piperidin-1-yl-2-thiophen-2-yl-1,3-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O3S2/c19-13-6-8-14(9-7-13)26(22,23)17-18(21-10-2-1-3-11-21)24-16(20-17)15-5-4-12-25-15/h4-9,12H,1-3,10-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGXRSYDUIXHQNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2377739.png)

![N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2377740.png)

![5-benzyl-3-(4-ethoxyphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2377747.png)

![2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2377749.png)